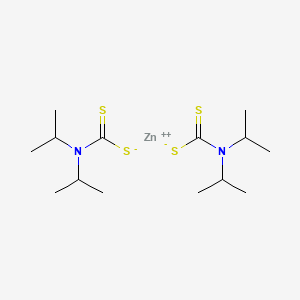
Zinc diisopropyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diisopropyldithiocarbamate is an organozinc compound widely used in various industrial and scientific applications. It is a member of the dithiocarbamate family, known for their role as accelerators in the vulcanization of rubber. This compound is particularly valued for its catalytic properties and its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc diisopropyldithiocarbamate is typically synthesized by reacting zinc salts with diisopropyldithiocarbamate ligands. The reaction is usually carried out in an aqueous or alcoholic medium. The general reaction can be represented as:
Zn2++2(iPr2NCS2)−→Zn(iPr2NCS2)2
where ( \text{(iPr}_2\text{NCS}_2\text{)}^- ) is the diisopropyldithiocarbamate ligand.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where zinc oxide or zinc sulfate is reacted with diisopropyldithiocarbamate in the presence of a solvent. The reaction mixture is then filtered, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: It can be reduced to form zinc sulfide and other by-products.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Alcohols, water, organic solvents like toluene.
Major Products:
Oxidation: Disulfides.
Reduction: Zinc sulfide.
Substitution: Various zinc complexes depending on the substituting ligand.
Scientific Research Applications
Zinc diisopropyldithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc diisopropyldithiocarbamate involves its ability to form stable complexes with metal ions. This property allows it to act as a catalyst in various chemical reactions. In biological systems, it can interfere with metal-dependent enzymes and proteins, leading to its potential anti-cancer and anti-microbial effects .
Comparison with Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Comparison: Zinc diisopropyldithiocarbamate is unique due to its specific ligand structure, which provides distinct steric and electronic properties. Compared to zinc diethyldithiocarbamate, it offers better solubility in organic solvents and enhanced catalytic activity in certain polymerization reactions .
Properties
CAS No. |
14434-68-5 |
|---|---|
Molecular Formula |
C14H28N2S4Zn |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
zinc;N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/2C7H15NS2.Zn/c2*1-5(2)8(6(3)4)7(9)10;/h2*5-6H,1-4H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
WQEXWHWDGOERGS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


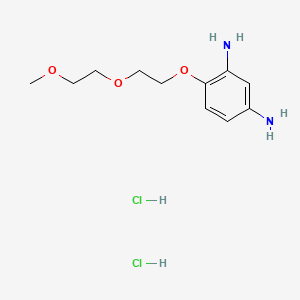

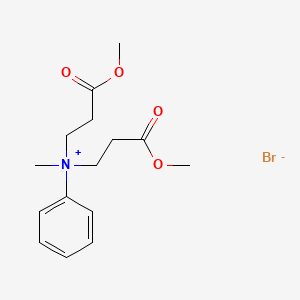
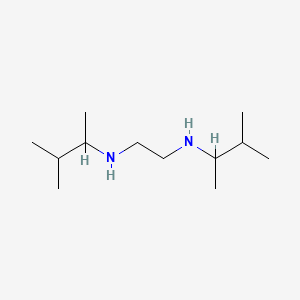

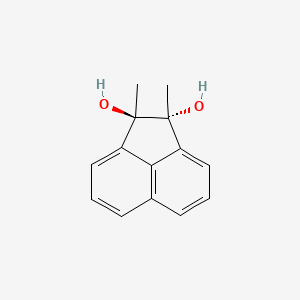
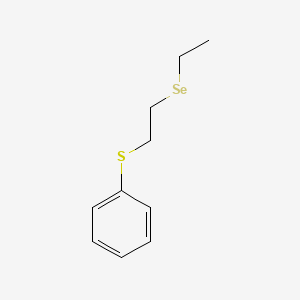

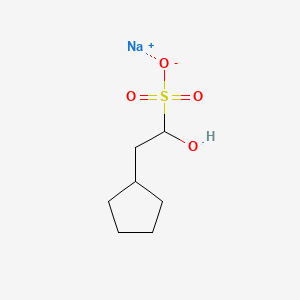
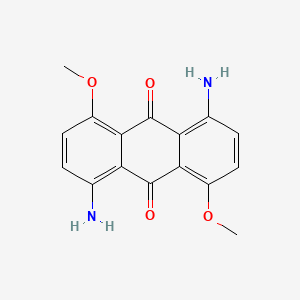
![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)



